molecular formula C22H25N7O3 B13562488 1-{5,6-diamino-9-cyano-3-cyclopentyl-2-oxo-1H,2H,3H-pyrrolo[2,3-c]2,7-naphthyridin-8-yl}piperidine-3-carboxylic acid

1-{5,6-diamino-9-cyano-3-cyclopentyl-2-oxo-1H,2H,3H-pyrrolo[2,3-c]2,7-naphthyridin-8-yl}piperidine-3-carboxylic acid

Cat. No.: B13562488
M. Wt: 435.5 g/mol
InChI Key: ROKDIRVAAZVJLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{5,6-diamino-9-cyano-3-cyclopentyl-2-oxo-1H,2H,3H-pyrrolo[2,3-c]2,7-naphthyridin-8-yl}piperidine-3-carboxylic acid is a complex organic compound with a unique structure that includes multiple functional groups such as amino, cyano, and carboxylic acid groups. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

The synthesis of 1-{5,6-diamino-9-cyano-3-cyclopentyl-2-oxo-1H,2H,3H-pyrrolo[2,3-c]2,7-naphthyridin-8-yl}piperidine-3-carboxylic acid involves multiple steps, including the formation of the pyrrolo[2,3-c]naphthyridine core and subsequent functionalization. The synthetic route typically starts with the cyclization of appropriate precursors under controlled conditions to form the core structure.

Industrial production methods for this compound would likely involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency .

Chemical Reactions Analysis

1-{5,6-diamino-9-cyano-3-cyclopentyl-2-oxo-1H,2H,3H-pyrrolo[2,3-c]2,7-naphthyridin-8-yl}piperidine-3-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for hydrolysis . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-{5,6-diamino-9-cyano-3-cyclopentyl-2-oxo-1H,2H,3H-pyrrolo[2,3-c]2,7-naphthyridin-8-yl}piperidine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{5,6-diamino-9-cyano-3-cyclopentyl-2-oxo-1H,2H,3H-pyrrolo[2,3-c]2,7-naphthyridin-8-yl}piperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to active sites or allosteric sites, thereby modulating the activity of the target protein. This can result in inhibition or activation of the protein’s function, leading to downstream effects on cellular pathways .

Comparison with Similar Compounds

Similar compounds to 1-{5,6-diamino-9-cyano-3-cyclopentyl-2-oxo-1H,2H,3H-pyrrolo[2,3-c]2,7-naphthyridin-8-yl}piperidine-3-carboxylic acid include other pyrrolo[2,3-c]naphthyridine derivatives with different substituents. These compounds share a similar core structure but differ in their functional groups, which can result in variations in their biological activity and chemical reactivity.

Properties

Molecular Formula

C22H25N7O3

Molecular Weight

435.5 g/mol

IUPAC Name

1-(5,6-diamino-9-cyano-3-cyclopentyl-2-oxo-1H-pyrrolo[2,3-c][2,7]naphthyridin-8-yl)piperidine-3-carboxylic acid

InChI

InChI=1S/C22H25N7O3/c23-9-14-16-13-8-15(30)29(12-5-1-2-6-12)21(13)27-19(25)17(16)18(24)26-20(14)28-7-3-4-11(10-28)22(31)32/h11-12H,1-8,10H2,(H2,24,26)(H2,25,27)(H,31,32)

InChI Key

ROKDIRVAAZVJLR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2C(=O)CC3=C4C(=C(N=C(C4=C(N=C32)N)N)N5CCCC(C5)C(=O)O)C#N

Origin of Product

United States

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